molecular formula C16H10Cl2N2O2S B2845718 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-56-2

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2845718
CAS No.: 868230-56-2
M. Wt: 365.23
InChI Key: FMZDBLQBVZTEBN-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of 4,6-dichlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Acetylation: The 4,6-dichlorobenzothiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetyl-4,6-dichlorobenzothiazole.

    Amidation: Finally, the acetylated product is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichlorobenzothiazole: Shares the benzothiazole core but lacks the acetyl and benzamide groups.

    4-acetylbenzothiazole: Contains the acetyl group but lacks the dichloro and benzamide groups.

    N-(4,6-dichlorobenzothiazol-2-yl)benzamide: Contains the benzamide group but lacks the acetyl group.

Uniqueness

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both acetyl and benzamide groups, along with the dichlorobenzothiazole moiety, enhances its reactivity and bioactivity compared to similar compounds.

Biological Activity

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation. This article explores the biological activity of this specific compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives inhibited cell proliferation effectively.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4312.5Induction of apoptosis
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA5491.8Inhibition of AKT and ERK pathways

The compound this compound was found to induce apoptosis in cancer cells while also inhibiting critical signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was evaluated for its impact on the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results indicated a significant reduction in these cytokines upon treatment with the compound.

Table 2: Anti-inflammatory Effects

CompoundCell LineCytokine Inhibition (%)Concentration (µM)
This compoundRAW264.7IL-6: 70%5
TNF-α: 65%

These findings suggest that the compound may serve as a dual-action agent targeting both cancer proliferation and inflammation .

Mechanistic Studies

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines, thereby mitigating inflammation.
  • Signaling Pathway Inhibition : The inhibition of AKT and ERK signaling pathways is crucial for its anticancer activity.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives where this compound was highlighted for its superior activity against A431 and A549 cell lines. The study utilized various assays including MTT for cell viability and ELISA for cytokine measurement.

Properties

IUPAC Name

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(18)6-11(17)7-13(14)23-16/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZDBLQBVZTEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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